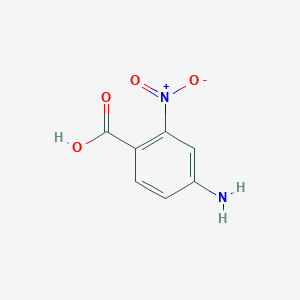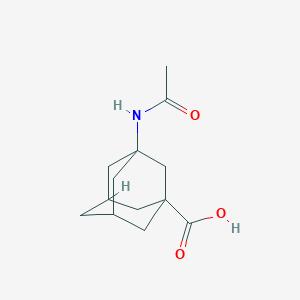
(S)-Methyl azetidine-2-carboxylate hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of azetidines, which “(S)-Methyl azetidine-2-carboxylate hydrochloride” likely belongs to, can be achieved via visible-light-mediated intermolecular [2+2] photocycloadditions . This method utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes .Chemical Reactions Analysis
The chemical reactions involving azetidines have been studied. For instance, the enzymatic hydrolysis of L-azetidine-2-carboxylate involves ring opening . This reaction is part of the detoxification function of certain bacteria .Applications De Recherche Scientifique
Enzymatic Hydrolysis and Detoxification
The compound is of considerable interest from biological and medicinal chemistry perspectives . It can be quickly involved in proteins and cause protein misfolding, disrupting the normal function of the protein . The compound can be biodegraded as the only carbon and nitrogen source by bacteria, and the hydrolysis on the ring opening of the compound has an effective practical detoxification function .
Protein Misfolding
The compound can be quickly involved in proteins and cause protein misfolding, disrupting the normal function of the protein . This property makes it a useful tool in the study of protein folding and misfolding, which is a key factor in many diseases.
Antibiotic Research
The compound is considered to be an antibiotic, but it is too toxic to humans to be useful clinically . However, its structure and properties make it a subject of interest in antibiotic research .
Metabolic Studies
The compound is used in metabolic studies, particularly in the study of cyclic amino acid metabolism . It is used to study the biochemical strategy employed by certain bacteria to detoxify and assimilate the compound as its sole nitrogen source .
Structural Biology
The high-resolution crystal structures of enzymes that interact with the compound provide valuable insights into the molecular mechanism of substrate and stereoselectivity . This information is useful in the field of structural biology .
Synthesis of Functionalized Compounds
The compound can be used in the synthesis of functionalized p-methoxyphenyl-protected azetidines, pyrrolidines, and piperidines . This method avoids the use of toxic reagents and tolerates various functional groups .
Orientations Futures
The future directions in the study of azetidines, including “(S)-Methyl azetidine-2-carboxylate hydrochloride”, could involve further exploration of their synthesis methods , understanding their mechanisms of action , and studying their potential applications in various fields such as drug discovery .
Propriétés
IUPAC Name |
methyl (2S)-azetidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.ClH/c1-8-5(7)4-2-3-6-4;/h4,6H,2-3H2,1H3;1H/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHBGZKNRAUKEF-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50531753 | |
| Record name | Methyl (2S)-azetidine-2-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50531753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl azetidine-2-carboxylate hydrochloride | |
CAS RN |
69684-69-1 | |
| Record name | Methyl (2S)-azetidine-2-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50531753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 69684-69-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














